COX-2 Inhibition: Weak but Definitive Activity Profile Differentiates from Potent Clinical NSAIDs
In a human whole blood assay, 4-(acetylamino)-2-chlorobenzoic acid demonstrated a weak but measurable inhibitory effect on cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.42 x 10⁶ nM . This activity is significantly weaker than that of the clinical NSAID celecoxib, which has a reported IC₅₀ of approximately 40 nM against COX-2 in similar human whole blood assays, representing a roughly 35,500-fold difference in potency . This quantitative distinction confirms that while the compound engages the COX-2 active site, it is unsuitable as a therapeutic NSAID but is valuable as a low-potency control probe or a starting scaffold for further medicinal chemistry optimization.
| Evidence Dimension | COX-2 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.42 x 10⁶ nM |
| Comparator Or Baseline | Celecoxib: IC₅₀ ≈ 40 nM |
| Quantified Difference | Target is approximately 35,500-fold less potent than comparator. |
| Conditions | Human whole blood assay; COX-2 inhibition |
Why This Matters
This data allows a researcher to avoid incorrectly assuming this compound is a potent anti-inflammatory; instead, it can be selected as a weak, structurally related control or as a starting point for structure-activity relationship (SAR) studies.
- [1] BindingDB. (n.d.). Entry for CHEMBL769652: Inhibitory potency against cyclooxygenase-2 in human whole blood assay. View Source
- [2] Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. View Source
